O-phospho-D-serine

Übersicht

Beschreibung

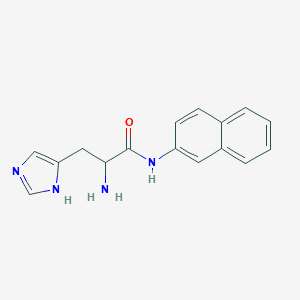

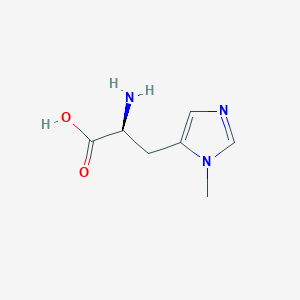

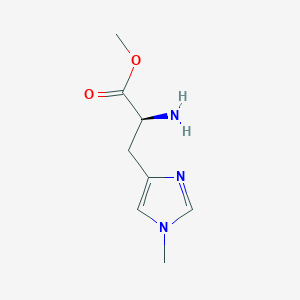

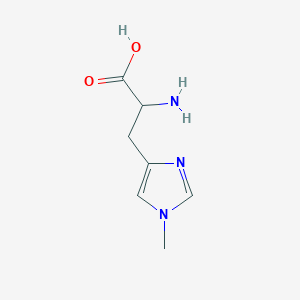

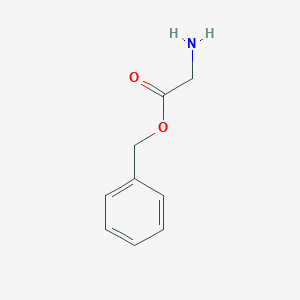

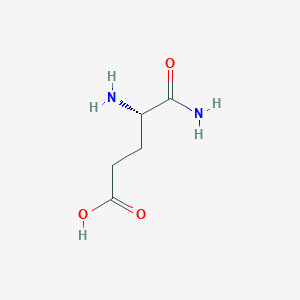

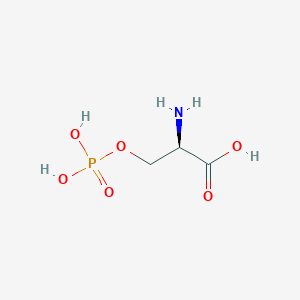

O-phospho-D-serine, also known as D-2-Amino-3-hydroxypropanoic acid 3-phosphate or D-SOP, is a derivative of serine and phosphoric acid . It is a weak agonist of the metabotropic glutamate receptor mglur4 . The expression of mglur4 receptors, which are negatively coupled to cAMP, is highest in granule cells of the cerebellum that send parallel fibers that synapse with Purkinje cell dendrites .

Synthesis Analysis

The phosphorylation of the alcohol functional group in serine to produce phosphoserine is catalyzed by various types of kinases . This process is part of the cytosolic “phosphorylated pathway” which regulates the de novo biosynthesis of L-serine .Molecular Structure Analysis

O-phospho-D-serine has the empirical formula C3H8NO6P and a molecular weight of 185.07 . Its SMILES string is NC(COP(O)(O)=O)C(O)=O .Chemical Reactions Analysis

The enzyme phosphoserine phosphatase catalyzes the reaction of O-phospho-L(or D)-serine with water to produce L(or D)-serine and phosphate . This enzyme belongs to the family of hydrolases, specifically those acting on phosphoric monoester bonds .Physical And Chemical Properties Analysis

O-phospho-D-serine is a white powder . It is insoluble in DMSO and EtOH, but it can form a clear colorless solution at 10 mg plus 0.2 mL of 1 M hydrochloric acid with gentle warming and ultrasonic .Wissenschaftliche Forschungsanwendungen

Bone Adhesives

- Specific Scientific Field : Biomedical Engineering

- Summary of the Application : OPLS is used in the development of novel adhesive mineral-organic bone cements. These cements are based on mixtures of OPLS and calcium phosphates, such as tetracalcium phosphate (TTCP) or α-tricalcium phosphate (α-TCP), as well as chelate setting magnesium phosphate cements .

- Methods of Application : The cements are analyzed by X-ray diffraction, Fourier infrared spectroscopy, and electron microscopy. Mechanical tests are conducted to determine the bond strength to bone after ageing at physiological conditions .

- Results or Outcomes : The novel biomineral adhesives demonstrate excellent bond strength to bone with approximately 6.6–7.3 MPa under shear load. The adhesives are also promising due to their cohesive failure pattern and ductile character .

Calcium Phosphate Bone Cement Collagen Composites

- Specific Scientific Field : Materials Science

- Summary of the Application : OPLS is used for the modification of calcium phosphate bone cement collagen composites .

- Methods of Application : The influence of OPLS on the materials properties of calcium phosphate bone cement composites was investigated. The material was studied by scanning electron microscopy and transmission electron microscopy .

- Results or Outcomes : For up to an addition of 25 mg/g PS a strong increase in the stability of the cements under load was determined. A more dense microstructure and a plate-like morphology of the HAP-crystals were detected in the modified composites compared with the non-modified samples .

Production of Novel β-substituted l-amino Acids

- Specific Scientific Field : Biochemistry

- Summary of the Application : OPLS is used in the production of novel β-substituted l-amino acids . This property is useful in producing pharmaceuticals, such as the mucolytic agent l-carbocisteine and building blocks for the synthesis of pharmaceuticals and agrochemicals .

- Methods of Application : The methods involve offering unnatural nucleophiles instead of sulfide to OASS (O-acetylserine sulfhydrylase), which has been demonstrated to produce novel β-substituted l-amino acids .

- Results or Outcomes : The outcomes include the production of pharmaceuticals and building blocks for the synthesis of pharmaceuticals and agrochemicals .

Antagonist at the N-methyl-D-aspartate Recognition Site

- Specific Scientific Field : Neurobiology

- Summary of the Application : OPLS is a competitive antagonist at the N-methyl-D-aspartate recognition site . It has been found in elevated levels in brain tissue of people with Alzheimer’s disease .

- Methods of Application : The methods involve the use of OPLS as an antagonist of receptor-mediated hydrolyses of inositol phospholipids .

- Results or Outcomes : The outcomes include the potential for OPLS to be used in the treatment of neurological conditions such as Alzheimer’s disease .

Modulator of Bone Healing in Calcium-Phosphate Cements

- Specific Scientific Field : Biomedical Engineering

- Summary of the Application : OPLS is used as a modulator of bone healing in calcium-phosphate cements . It is seen as an alternative to autogenous bone transplants in the reconstruction of human bone structures .

- Methods of Application : Standardised bone defects were created in the lower jaw of adult minipigs. These defects were reconstructed with a pasty calcium-phosphate cement mixture .

- Results or Outcomes : After a healing period of 4 months, phosphoserine cements showed a bone regeneration of nearly two-thirds of the defect sizes .

Spectroscopic Determination of pKa Values

- Specific Scientific Field : Chemistry

- Summary of the Application : OPLS is used for the spectroscopic determination of pKa values .

- Methods of Application : The methods involve the use of OPLS to study its chemical shift and to spectroscopically determine its pKa values using Raman spectroscopy .

- Results or Outcomes : The outcomes include the determination of pKa values of OPLS .

Safety And Hazards

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-phosphonooxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO6P/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQFBWGGLXLEPQ-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331436 | |

| Record name | O-phospho-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-phospho-D-serine | |

CAS RN |

73913-63-0 | |

| Record name | Phosphoserine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073913630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-phospho-D-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHOSERINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/415ENH7NZL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.